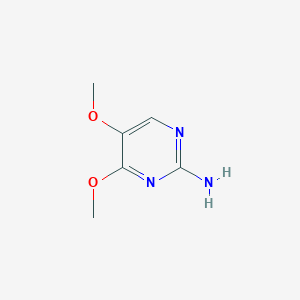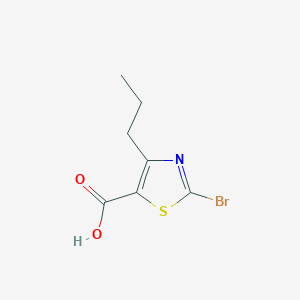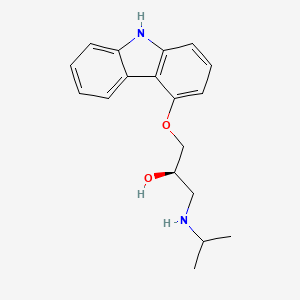![molecular formula C8H7ClN2S B1626018 4-Chloro-2-ethylthieno[2,3-d]pyrimidine CAS No. 56844-11-2](/img/structure/B1626018.png)
4-Chloro-2-ethylthieno[2,3-d]pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of 4-Chloro-2-ethylthieno[2,3-d]pyrimidine and similar compounds often involves reactions with various reagents. For example, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[2,3-d]pyrimidine-7-carbonitriles . Another method involves heating thiophene-2-carboxamides in formic acid .Molecular Structure Analysis
The molecular structure of this compound is based on a pyrimidine ring, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . The pyrimidine ring is fused with a thiophene ring, forming the thieno[2,3-d]pyrimidine structure .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . Additionally, it can be involved in the synthesis of complex organic compounds .Scientific Research Applications
Nonlinear Optical Properties and Molecular Analysis
- Thiopyrimidine derivatives, including 4-Chloro-2-ethylthieno[2,3-d]pyrimidine, have shown promising applications in nonlinear optics (NLO) and medicine due to their significant presence in DNA and RNA. A study utilizing density functional theory (DFT) and time-dependent DFT (TDDFT) highlighted the excellent NLO properties of these compounds, indicating their potential for optoelectronic applications (Hussain et al., 2020).
Antifungal Activities
- 4-Chlorothieno[2,3-d]pyrimidines have been synthesized and evaluated for their antifungal properties against various pathogens, showing preventive effects on rice blast, sheath blight, and cucumber powdery mildew. This highlights their potential as effective antifungal agents (Konno et al., 1989).
Synthesis of Anticancer Drug Intermediates
- The compound has been utilized as an intermediate in the synthesis of small molecule anticancer drugs. A study describes a rapid synthetic method for such compounds, indicating the chemical's importance in medicinal chemistry (Zhou et al., 2019).
Microwave-based Synthesis for Gefitinib Bioisosteres
- Microwave irradiation has facilitated the synthesis of novel thienopyrimidine derivatives as bioisosteres of gefitinib, a chemotherapeutic agent. This method represents a quick and efficient approach to synthesizing such compounds for further pharmacological evaluation (Phoujdar et al., 2008).
Antimicrobial Applications
- New thienopyrimidine derivatives have been synthesized and tested for their antimicrobial activities, showing potential as antimicrobial agents. This underscores the versatility of this compound derivatives in developing new therapeutics (Hozien et al., 1996).
Radioprotective and Antitumor Activities
- A variety of thieno[2,3-d]pyrimidine derivatives have exhibited promising radioprotective and antitumor activities. These findings suggest the potential of these compounds in cancer therapy and radioprotection (Alqasoumi et al., 2009).
Mechanism of Action
Target of Action
4-Chloro-2-ethylthieno[2,3-d]pyrimidine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is known to target specific kinases involved in disease pathways . These kinases play a crucial role in cell signaling and are often implicated in various diseases, including cancer .
Mode of Action
The compound interacts with its targets through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . This interaction results in the inhibition of the targeted kinases, thereby disrupting the disease pathways they are involved in .
Result of Action
The inhibition of specific kinases by this compound disrupts cell signaling pathways, leading to potential therapeutic effects. For instance, the compound has been found to have anticancer properties . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound exhibits stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Safety and Hazards
Future Directions
While specific future directions for 4-Chloro-2-ethylthieno[2,3-d]pyrimidine are not mentioned in the retrieved papers, there is a general interest in the synthesis and evaluation of pyrimidine derivatives due to their diverse biological activities . This includes the development of new pyrimidines as anti-inflammatory agents .
Biochemical Analysis
Biochemical Properties
4-Chloro-2-ethylthieno[2,3-d]pyrimidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial for cell signaling and regulation . By binding to the active sites of these enzymes, this compound can modulate their activity, leading to changes in cellular processes. Additionally, this compound can interact with proteins involved in DNA replication and repair, further highlighting its importance in biochemical research .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can inhibit the proliferation of cancer cells by disrupting key signaling pathways that promote cell growth and survival . Moreover, it can affect gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to their active sites . This binding can prevent the enzymes from catalyzing their respective reactions, thereby altering cellular processes. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions can lead to changes in cellular function and metabolism, making this compound a valuable tool for studying molecular mechanisms in cells.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation and reduced efficacy . In in vitro and in vivo studies, this compound has shown consistent effects on cellular function, with long-term exposure leading to sustained changes in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, this compound can modulate cellular processes without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as liver and kidney damage, as well as adverse effects on the central nervous system . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular components . Additionally, this compound can affect metabolic flux and metabolite levels, influencing cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, allowing it to accumulate in target tissues . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and activity . These interactions are crucial for the compound’s efficacy in modulating cellular processes.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the nucleus, where it interacts with DNA and RNA to modulate gene expression . Additionally, this compound can be found in the cytoplasm, where it interacts with enzymes and proteins involved in cellular metabolism . These localization patterns are essential for understanding the compound’s role in cellular function and its potential therapeutic applications.
properties
IUPAC Name |
4-chloro-2-ethylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-2-6-10-7(9)5-3-4-12-8(5)11-6/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCDEKLEICRQKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=CS2)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90481263 | |
| Record name | 4-chloro-2-ethylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56844-11-2 | |
| Record name | 4-chloro-2-ethylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-ethylthieno[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Chloro-2-(pyridin-4-YL)benzo[D]thiazole](/img/structure/B1625942.png)






![(2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hexadecanoic acid](/img/structure/B1625953.png)


